molecular formula C34H22Cl2N2OS2 B394724 5'-BENZOYL-3,3-BIS(4-CHLOROPHENYL)-3'-PHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOLE]

5'-BENZOYL-3,3-BIS(4-CHLOROPHENYL)-3'-PHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOLE]

Cat. No.: B394724
M. Wt: 609.6g/mol
InChI Key: LDCKBZKFBUGERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Mechanism of Action

The mechanism of action of 5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and thiophene-based molecules. For example:

The uniqueness of 5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] lies in its specific combination of functional groups, which may confer distinct biological and electronic properties.

Properties

Molecular Formula

C34H22Cl2N2OS2

Molecular Weight

609.6g/mol

IUPAC Name

[3',3'-bis(4-chlorophenyl)-4-phenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]-phenylmethanone

InChI

InChI=1S/C34H22Cl2N2OS2/c35-26-19-15-24(16-20-26)33(25-17-21-27(36)22-18-25)29-13-7-8-14-30(29)34(41-33)38(28-11-5-2-6-12-28)37-32(40-34)31(39)23-9-3-1-4-10-23/h1-22H

InChI Key

LDCKBZKFBUGERQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)C7=CC=CC=C7

Origin of Product

United States

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